molecular formula C21H26ClN3O3 B2891505 6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2310159-45-4

6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one

Cat. No. B2891505
CAS RN: 2310159-45-4
M. Wt: 403.91
InChI Key: MRIVXCZUXQIKGT-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one, commonly known as CTPP, is a pyridazinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of CTPP is not fully understood, but it is believed to act through the modulation of various neurotransmitters and ion channels in the central nervous system. It has been shown to inhibit the release of pro-inflammatory cytokines and prostaglandins, which are involved in the development of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that CTPP can effectively reduce pain and inflammation in animal models, without causing significant side effects. It has also been found to exhibit anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, CTPP has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTPP is its potent pharmacological activity, which makes it an ideal candidate for drug discovery and development. However, its limited solubility in water and potential toxicity at high doses are some of the limitations that need to be considered in lab experiments.

Future Directions

There are several potential future directions for research on CTPP. One of the areas of focus could be the development of new drugs based on CTPP, which could be used to treat various conditions such as pain, inflammation, and epilepsy. Another area of research could be the elucidation of the exact mechanism of action of CTPP, which could provide insights into the development of new drugs targeting the central nervous system. Additionally, the potential use of CTPP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease could be explored.

Synthesis Methods

CTPP can be synthesized through a multi-step process that involves the condensation of 4-chlorophenylacetic acid with piperidine, followed by the reaction with tert-butyl isocyanate and 3-chloro-6-nitropyridazine. The final product is obtained after the reduction of the nitro group with palladium on carbon.

Scientific Research Applications

CTPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

6-tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-21(2,3)18-8-9-19(26)25(23-18)16-10-12-24(13-11-16)20(27)14-28-17-6-4-15(22)5-7-17/h4-9,16H,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIVXCZUXQIKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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